molecular formula C9H9N B1295342 6-Methylindole CAS No. 3420-02-8

6-Methylindole

Cat. No. B1295342
CAS RN: 3420-02-8
M. Wt: 131.17 g/mol
InChI Key: ONYNOPPOVKYGRS-UHFFFAOYSA-N
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Patent
US08343964B2

Procedure details

a mixture of benzyl 2-cyano-2-(2-nitro-4-methylphenyl)ethanoate (13 mmol), 5% palladium (0.84 g), water (4 mL) and ethanol (40 mL) is hydrogenated under 50 psi for 18 hours at 25° C. The catalyst is eliminated by filtration on celite and the solid is washed with ethanol. The filtrate obtained is evaporated under vacuum and the residue is purified by chromatography on silica gel (eluent: CH2Cl2/pentane, 2/1) in order to produce 6-methylindole with a yield of 74%.
Name
benzyl 2-cyano-2-(2-nitro-4-methylphenyl)ethanoate
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:14]1[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][C:15]=1[N+:21]([O-])=O)C(OCC1C=CC=CC=1)=O)#N.O>[Pd].C(O)C>[CH3:20][C:17]1[CH:16]=[C:15]2[C:14]([CH:3]=[CH:1][NH:21]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
benzyl 2-cyano-2-(2-nitro-4-methylphenyl)ethanoate
Quantity
13 mmol
Type
reactant
Smiles
C(#N)C(C(=O)OCC1=CC=CC=C1)C1=C(C=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
4 mL
Type
reactant
Smiles
O
Name
Quantity
0.84 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is eliminated by filtration on celite
WASH
Type
WASH
Details
the solid is washed with ethanol
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CUSTOM
Type
CUSTOM
Details
is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica gel (eluent: CH2Cl2/pentane, 2/1) in order

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.